7-Chloro-4-phenylquinazolin-2-ol
Description
7-Chloro-4-phenylquinazolin-2-ol is a halogenated quinazoline derivative characterized by a hydroxyl (-OH) group at position 2, a phenyl ring at position 4, and a chlorine substituent at position 7. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and serotonin receptor modulators .
Properties
Molecular Formula |
C14H9ClN2O |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
7-chloro-4-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-14(18)17-13(11)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI Key |
FLUZRXBCCHXSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-phenylquinazolin-2-ol typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts . The general reaction scheme is as follows:
Condensation Reaction: 2-aminobenzamide reacts with benzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazoline ring structure.
Chlorination: The final step involves the chlorination of the quinazoline ring to introduce the chlorine atom at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-phenylquinazolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4- or 7-positions of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-4-phenylquinazolin-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt critical cellular processes, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
The following analysis compares 7-Chloro-4-phenylquinazolin-2-ol with structurally related compounds, focusing on substituent effects, molecular properties, and bioactivity.
Structural and Molecular Comparisons
Key Observations:
- Substituent Positionality : The hydroxyl group at position 2 in this compound distinguishes it from 7-Chloro-4-hydroxyquinazoline (OH at C4), which exhibits 5-HT1A receptor affinity. Positional isomerism significantly alters target selectivity .
- Phenyl vs. Aminophenyl Groups: The phenyl ring at C4 in the target compound may confer steric bulk compared to the amine-linked 4-chloro-2-methylphenyl group in , which shows ROCK2 kinase inhibition .
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